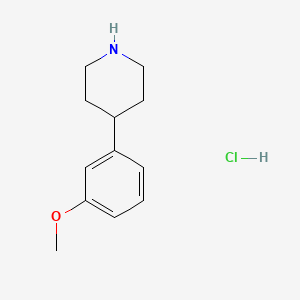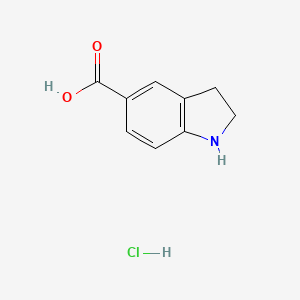
Indoline-5-carboxylic acid hydrochloride
描述
Indoline-5-carboxylic acid hydrochloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals
作用机制
Target of Action
Indoline-5-carboxylic acid hydrochloride is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . These changes depend on the specific targets and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The inherent high lipophilicity of some indole derivatives is known to facilitate their diffusion through lipid-rich bilayers, potentially influencing their bioavailability .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
Indoline-5-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with them . This interaction can lead to the modulation of enzyme activity, affecting various biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear receptors and other signaling molecules, leading to changes in gene expression and cellular responses . These effects can result in altered cell function, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and the modulation of various biochemical pathways . For instance, indole derivatives have been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with them, affecting their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation over time, leading to changes in their biological activity . These temporal effects can impact the interpretation of experimental results and the understanding of the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Studies have shown that indole derivatives can have a dose-dependent effect on various biological processes, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness and its potential side effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, influencing its biological activity . Post-translational modifications and targeting signals can play a role in determining the compound’s subcellular localization and its effects on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indoline-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of indole derivatives using hydrogenation techniques. For instance, the reduction of indole-5-carboxylic acid can be achieved using a hydrogenation catalyst such as palladium on carbon in the presence of hydrogen gas .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
化学反应分析
Types of Reactions
Indoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-5-carboxylic acid.
Reduction: The compound can be reduced to form different indoline derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Indole-5-carboxylic acid.
Reduction: Various indoline derivatives.
Substitution: Substituted indoline-5-carboxylic acid derivatives.
科学研究应用
Indoline-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- Indole-5-carboxylic acid
- Indoline-2-carboxylic acid
- Indole-3-acetic acid
Uniqueness
Indoline-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
属性
IUPAC Name |
2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBSYTMVLQRZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)
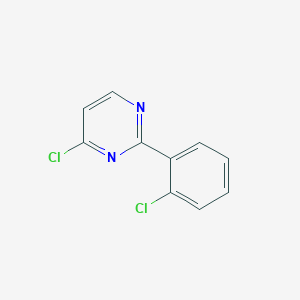
![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)

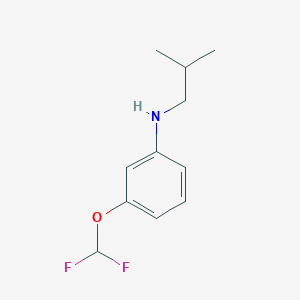
![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)
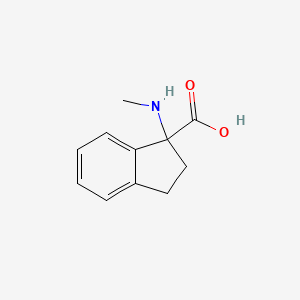

![6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419190.png)


